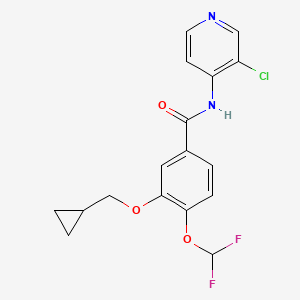

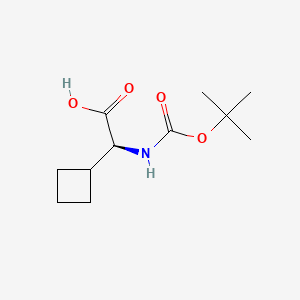

N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

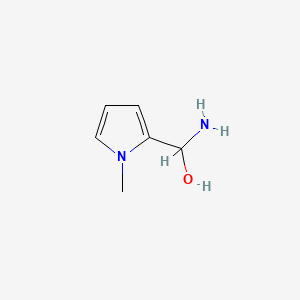

N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (NCPCDMB) is an organic compound with a wide range of scientific research applications. It is a member of the pyridine family of heterocyclic compounds and is characterized by its unique structure, which consists of a nitrogen atom surrounded by a ring of four carbon atoms and three additional substituents. NCPCDMB has been studied for its potential medicinal applications and its ability to interact with proteins and other biological molecules.

科学的研究の応用

A study explored the synthesis of an impurity in crude Roflumilast, specifically focusing on a compound related to "N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide" (Zhang et al., 2014).

Another research focused on the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in Roflumilast, which includes a compound similar to the chemical (Xing-yu, 2015).

A study identified degradation products in Roflumilast using high-resolution mass spectrometry and density functional theory calculations. This research included a compound analogous to "this compound" (Paul & Dash, 2015).

Research on the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative provided insights into the molecular arrangement and interactions (Artheswari et al., 2019).

作用機序

Target of Action

The primary target of 5-Dechloro Roflumilast is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

5-Dechloro Roflumilast and its active metabolite, roflumilast N-oxide, are inhibitors of PDE4 . By inhibiting PDE4, these compounds block the hydrolytic breakdown of cAMP, leading to an accumulation of intracellular cAMP .

Biochemical Pathways

The inhibition of PDE4 and the subsequent increase in cAMP levels affect several biochemical pathways. These include the Protein Kinase (PKA)- cAMP response element-binding protein (CREB)- brain derived neurotropic factor (BDNF) signaling pathway , which plays a crucial role in depression and other neurological disorders .

Pharmacokinetics

The pharmacokinetics of 5-Dechloro Roflumilast involve its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration (Cmax) for roflumilast and roflumilast N-oxide is usually observed at 1 hour and 8 hours after administration, respectively . Roflumilast is metabolized in the liver via CYP3A4 and CYP1A2 to its active N-oxide metabolite . About 70% of the drug is excreted in the urine as inactive metabolites .

Result of Action

The result of 5-Dechloro Roflumilast’s action is multifaceted. It has anti-inflammatory effects, including the suppression of cytokine release and inhibition of lung infiltration by neutrophils and other leukocytes . It also attenuates pulmonary remodeling and mucociliary malfunction . In the brain, it has neuroprotective effects, reducing neurodegeneration and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Dechloro Roflumilast. For instance, the compound’s bioavailability and pharmacokinetic profile can be affected by factors such as the patient’s renal and hepatic function, age, gender, and smoking status . Furthermore, the compound’s environmental risk is considered low, with a PEC/PNEC ratio of 0.03 .

生化学分析

Biochemical Properties

5-Dechloro Roflumilast, like Roflumilast, is a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by 5-Dechloro Roflumilast’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

In cellular models, 5-Dechloro Roflumilast has shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Moreover, it has been observed to reduce TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .

Molecular Mechanism

The molecular mechanism of 5-Dechloro Roflumilast involves the inhibition of PDE4, leading to an increase in intracellular cAMP . This increase in cAMP can mediate various effects, including the inhibition of TNF-α and other inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the exposure to 5-Dechloro Roflumilast has been observed to increase over time . After multiple doses, the exposure to 5-Dechloro Roflumilast increased by 20-40%, and the exposure to its active metabolite, Roflumilast N-oxide, increased by about 169% compared to the single-dose administration .

Dosage Effects in Animal Models

In animal models, 5-Dechloro Roflumilast has shown efficacy in mitigating the malfunctions associated with chronic obstructive pulmonary disease (COPD) . The effects of 5-Dechloro Roflumilast varied with different dosages . At a dose of 5 mg/kg, it prevented the development of emphysema in a chronic model of cigarette smoke exposure, while at 1 mg/kg it was ineffective .

Metabolic Pathways

5-Dechloro Roflumilast undergoes extensive hepatic metabolism by both phase 1 (cytochrome P450 [CYP]) and phase 2 (conjugation) reactions . The primary metabolic pathway is mediated by several CYP enzymes (CYP1A1/2, CYP2C19, and CYP3A4), which are responsible for the N-oxidation of 5-Dechloro Roflumilast to the less potent 5-Dechloro Roflumilast N-oxide .

Subcellular Localization

Given its role as a PDE4 inhibitor, it is likely to be found in locations where PDE4 is expressed, such as immune and pro-inflammatory cells, and structural cells like those of the smooth muscle or epithelium .

特性

IUPAC Name |

N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBMFKHZZINXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

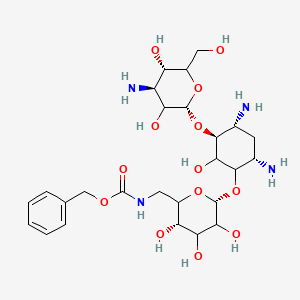

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)